N-(2-Ethoxyethyl)benzamide
Overview
Description
N-(2-Ethoxyethyl)benzamide: is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-ethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Ethoxyethyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-ethoxyethylamine. The reaction is typically carried out under mild conditions using a catalyst such as Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of benzoyl chloride with 2-ethoxyethylamine in the presence of a base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF) . This method allows for the production of the compound in larger quantities suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(2-Ethoxyethyl)benzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(2-Ethoxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active benzamides.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as serine proteases, by binding to their active sites . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- N-(2-Methoxyethyl)benzamide
- N-(2-Propoxyethyl)benzamide
- N-(2-Butoxyethyl)benzamide
Comparison: N-(2-Ethoxyethyl)benzamide is unique due to its specific ethoxyethyl substitution, which imparts distinct physicochemical properties compared to its analogs. For instance, the ethoxyethyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments. In contrast, N-(2-Methoxyethyl)benzamide may exhibit higher hydrophilicity, while N-(2-Propoxyethyl)benzamide and N-(2-Butoxyethyl)benzamide may be more lipophilic .
Properties
IUPAC Name |
N-(2-ethoxyethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-9-8-12-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIPIFQPQPHVLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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